N-ethyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the design and synthesis of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Synthesis and Chemical Modification
N-ethyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide and related compounds have been synthesized and chemically modified for various scientific applications. For example, derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, including similar compounds, have been synthesized and used as synthons for creating fused polyheterocyclic systems (Bakhite, Yamada, & Al-Sehemi, 2005). Similarly, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones demonstrated their potential as antistaphylococcal agents (Kostenko et al., 2008).
Antimicrobial and Antitumor Activities
Research has explored the antimicrobial and antitumor potential of compounds structurally related to this compound. For instance, 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones have shown significant antistaphylococcal activity (Kostenko et al., 2008). Furthermore, a series of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which are structurally analogous, displayed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma cell lines (Hafez & El-Gazzar, 2017).
Chemical Reactivity Studies
The reactivity of compounds similar to this compound has also been a subject of research. Studies on 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones revealed their diverse chemical reactivity, which is crucial for the development of new pharmaceutical compounds (Kostenko et al., 2007).
Mechanism of Action
The compound also contains a 3-methoxyphenyl group. Methoxyphenyl groups are common in a variety of bioactive molecules and can contribute to the binding affinity of the compound to its target .
The piperidine ring is a common feature in many bioactive compounds, including pharmaceuticals. Piperidine derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
N-ethyl-1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-3-22-19(26)14-7-5-9-25(11-14)21-23-17-16(12-29-18(17)20(27)24-21)13-6-4-8-15(10-13)28-2/h4,6,8,10,12,14H,3,5,7,9,11H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZATXAXNCJYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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